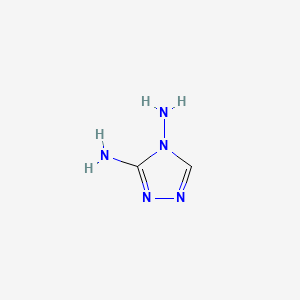

4H-1,2,4-Triazole-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVICLQXCPOEFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959060 | |

| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38104-45-9 | |

| Record name | 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4h 1,2,4 Triazole 3,4 Diamine and Its Derivatives

Classical Synthetic Pathways for Triazole Ring Formation

Traditional methods for constructing the 1,2,4-triazole (B32235) ring are well-established and offer versatile routes to a wide array of derivatives. These pathways often involve the formation of key intermediate structures that subsequently undergo cyclization to form the stable triazole core.

Cyclization Reactions Involving Amidrazones and Hydrazines

A cornerstone in the synthesis of 1,2,4-triazole derivatives is the use of amidrazones. These compounds, which are derivatives of hydrazides, serve as crucial precursors for the formation of the triazole ring. The reaction of amidrazones with various reagents can lead to the desired heterocyclic system.

One common approach involves the intramolecular cyclization of amidrazones, which is a key step in producing 3-(aminomethyl)-5R-1,2,4-triazoles. researchgate.net This method has been successfully scaled up for gram-scale synthesis. researchgate.net However, a competing reaction is the formation of 1,3,4-oxadiazoles through intramolecular condensation, with the product distribution influenced by the steric and electronic properties of the substituents on the starting carboxylic acid hydrazide. researchgate.net

The versatility of amidrazones is further demonstrated in their reaction with aldehydes, which can be catalyzed by acids to produce 1H-1,2,4-triazoles. researchgate.net Additionally, research has shown that 1,2,4-triazole derivatives can be prepared from amidrazones and anhydrides under solvent-free conditions using a recyclable HClO4-SiO2 catalyst, achieving moderate to high yields. frontiersin.orgnih.gov

Condensation and Cyclodehydration Approaches

Condensation reactions represent another fundamental strategy for the synthesis of the 1,2,4-triazole nucleus. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

The Pellizzari reaction, for instance, involves heating a mixture of an amide and an acyl hydrazide to produce 3,5-disubstituted-1,2,4-triazoles. scispace.com A variation of this involves heating formamide with hydrazine (B178648) hydrochloride in the presence of a base to yield the parent 1,2,4-triazole. scispace.com

Another classical named reaction is the Einhorn–Brunner reaction, which synthesizes 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com

More recent developments include a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity and good functional group tolerance. frontiersin.orgnih.gov This method starts with the in situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the trisubstituted triazole. frontiersin.orgnih.gov

The synthesis of 4-amino-1,2,4-triazole (B31798) derivatives can be achieved by reacting hydrazine or its aqueous solution with a carboxylic acid in the presence of an insoluble polymer with acidic functional groups. google.com This method allows the reaction to proceed under mild conditions, resulting in a product with high yield and purity. google.com

Functionalization Strategies for the Diamine Moiety

Once the 4H-1,2,4-triazole-3,4-diamine core is synthesized, the diamine moiety offers opportunities for further functionalization to create a diverse range of derivatives. The primary amine at the 4-position is a key site for these modifications.

For instance, 4-amino-5-(substituted-phenyl)-4H- rjptonline.orgnih.govrsc.org-triazole-3-thiols can be prepared through the cyclization of thiocarbohydrazide and a substituted benzoic acid. researchgate.net The primary amine of this product can then undergo condensation with various substituted aromatic aldehydes to form Schiff bases. researchgate.net These Schiff bases can be further reacted with formaldehyde and morpholine to yield more complex derivatives. researchgate.net

Another strategy involves the reaction of 4-amino-4H-1,2,4-triazole with various aryl aldehydes and ketones to synthesize new series of 4-amino-4H-1,2,4-triazole derivatives. researchgate.net Additionally, the synthesis of aryl-(4-aryl-4H- rjptonline.orgnih.govrsc.orgtriazol-3-yl)-amines can be achieved from 1,3-disubstituted thioureas. nih.gov This reaction proceeds through the formation of a carbodiimide, followed by a sequential addition-dehydration with acyl hydrazides. nih.gov

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-triazoles to develop more environmentally friendly and efficient methods. rsc.org These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rsc.org

Solvent-Free and Catalyst-Free Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, or solid-state synthesis, offers significant environmental benefits.

Research has demonstrated the successful synthesis of 1,2,4-triazole derivatives under solvent-free conditions. frontiersin.orgnih.govresearchgate.net For example, 3,4,5-trisubstituted-1,2,4-triazoles have been prepared with moderate to high yields by reacting amidrazones with anhydrides using a recyclable silica-supported perchloric acid (HClO4-SiO2) catalyst at 80°C. frontiersin.orgnih.gov

Furthermore, catalyst-free conditions have been developed for the synthesis of substituted 1,2,4-triazole derivatives using formamide and hydrazines, offering excellent yields and short reaction times. nih.gov Another metal- and oxidant-free three-component reaction of amidines, isothiocyanates, and hydrazines provides fully substituted 1H-1,2,4-triazol-3-amines under mild conditions. organic-chemistry.org

Table 1: Comparison of Conventional vs. Green Synthetic Methods for 1,2,4-Triazoles

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Organic solvents, often high temperatures, long reaction times | Well-established, versatile | Use of hazardous solvents, high energy consumption, potential for side products |

| Solvent-Free Synthesis | Solid-state reaction, often with catalyst | Reduced solvent waste, easier product isolation | May require specific equipment, potential for mixing issues |

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst | Avoids catalyst cost and potential contamination | May have limited substrate scope or require higher temperatures |

Microwave-Assisted and Ultrasound-Accelerated Synthetic Procedures

Microwave irradiation and ultrasound have emerged as powerful tools in green chemistry for accelerating organic reactions. researchgate.net These non-conventional energy sources can lead to dramatically reduced reaction times, increased yields, and often, cleaner reactions with fewer byproducts. rjptonline.orgnih.govrsc.org

Microwave-assisted synthesis has been effectively used to produce a variety of 1,2,4-triazole derivatives. rjptonline.orgpnrjournal.com This technique often allows for reactions to be completed in minutes compared to hours required for conventional heating methods. nih.govscielo.org.za For instance, the synthesis of certain 1,2,4-triazole derivatives that takes 27 hours under conventional heating can be achieved in just 30 minutes with microwave irradiation, yielding an impressive 96%. nih.gov Another study reported the synthesis of N-substituted-1,2,4-triazole derivatives in just 33-90 seconds with an 82% yield using microwave assistance. nih.gov

The synthesis of N4-amino 1,2,4-triazoles has also been achieved in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate (B1144303) under microwave irradiation in the absence of organic solvents. scispace.com

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of triazole systems. nih.gov While the provided search results focus more on microwave-assisted methods for 1,2,4-triazoles, ultrasound is a recognized green chemistry tool that can enhance reaction rates and yields. researchgate.netnih.gov

Table 2: Comparison of Reaction Times and Yields for Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Derivative Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave-Assisted Method (Time) | Microwave-Assisted Method (Yield) | Reference |

|---|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone based 1,2,4-triazole | 27 hours | Not specified | 30 minutes | 96% | nih.gov |

| N-substituted-1,2,4-triazole | Several hours | Not specified | 33-90 seconds | 82% | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazole | > 4.0 hours | Not specified | 1 minute | 85% | nih.gov |

| N4-amino 1,2,4-triazoles | Not specified | Not specified | 4-12 minutes | Excellent | scispace.com |

Application of Environmentally Benign Solvents: Water, Glycerol, and Deep Eutectic Solvents

The shift towards sustainable chemistry has promoted the use of environmentally benign solvents in the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. Water, often in combination with organic co-solvents like ethanol, serves as a green medium for catalytic reactions. For instance, the Suzuki-Miyaura cross-coupling reaction for synthesizing derivatives of 4-amino-1,2,4-triazoles has been successfully performed in a water/ethanol system, which also facilitates the recovery of the catalytic species. researchgate.net

Deep Eutectic Solvents (DESs), a new class of green solvents, have proven to be highly effective for synthesizing 1,2,4-triazole derivatives. researchgate.net These solvents are typically composed of a mixture of compounds, such as choline chloride and glycerol or urea (B33335), which form a eutectic with a melting point lower than the individual components. researchgate.net Their advantages include low volatility, non-flammability, biodegradability, and low cost. The synthesis of coumarin-1,2,4-triazole hybrids has been achieved using a choline chloride:urea DES, demonstrating a green approach to these structures. researchgate.net While glycerol is a key component of some DESs, it has also been used as a starting material for the synthesis of 1,2,3-triazole derivatives. nih.govresearchgate.net

Metal-Catalyzed Synthetic Transformations

Metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. For 1,2,4-triazole derivatives, copper and palladium-catalyzed reactions are particularly significant for creating new carbon-carbon and carbon-heteroatom bonds.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often called "click chemistry," is a powerful reaction for forming 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. nih.govacs.org This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. While CuAAC does not directly form the 1,2,4-triazole ring, it is an invaluable tool for elaborating molecules that already contain a 1,2,4-triazole core. By functionalizing a 4H-1,2,4-triazole derivative with either an azide or an alkyne group, the CuAAC reaction can be used to "click" it onto other molecules, creating complex conjugates.

Sustainable modifications of this reaction have been developed, such as the in-situ formation of hydrazoic acid from sodium azide under mild acidic conditions, which can then react with various alkynes. nih.govacs.org This method avoids handling the potentially hazardous hydrazoic acid directly and can be performed in aqueous solvent systems. nih.govacs.org The CuAAC reaction proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are extensively used to synthesize aryl-substituted 4H-1,2,4-triazole derivatives. nih.govresearchgate.net This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide in the presence of a palladium catalyst and a base. mdpi.com

A common strategy involves the synthesis of a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole precursor, which can then undergo a Suzuki coupling with various commercially available boronic acids to yield highly conjugated systems with potential applications in optoelectronics. nih.govmdpi.commdpi.com These reactions can be accelerated using microwave irradiation or ultrasonication. nih.govmdpi.com The choice of catalyst, base, and solvent system is crucial for reaction efficiency and selectivity. researchgate.net The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

Table 1: Suzuki Cross-Coupling Conditions for 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles

| Precursor | Boronic Acid | Catalyst | Base/Solvent System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-(N,N-diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, H₂O, EtOH | Reflux, 7h | Excellent | nih.gov |

| 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Biphenyl-4-boronic acid | Pd(PPh₃)₄ | NBu₄Br, K₂CO₃ / Toluene, H₂O, EtOH | Reflux, 4-12h | Not specified | mdpi.com |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Various arylboronic acids | Pd(PPh₃)₄ | Aqueous choline hydroxide / Toluene | Microwave irradiation | Excellent | mdpi.com |

Electrochemical Synthesis Routes to Triazole Derivatives

Electrochemical synthesis offers a green and reagent-free alternative to traditional chemical methods. By using electrical current to drive reactions, it can minimize waste and avoid the use of harsh oxidants or reductants. This approach has been successfully applied to the synthesis of 1,2,4-triazole-fused heterocycles. For example, valuable 1,2,4-triazolo[4,3-a]pyridines can be synthesized efficiently from commercially available aldehydes and 2-hydrazinopyridines via an intramolecular dehydrogenative C–N cross-coupling under mild electrolytic conditions. rsc.org This metal- and oxidant-free protocol is scalable and tolerates a variety of functional groups. rsc.org

Furthermore, electrochemistry enables synthetic transformations that are difficult to achieve through conventional means. A notable example is the electrochemical oxidation of 3,4,5-triamino-1,2,4-triazole in an aqueous solution to produce 4,4′,5,5′-tetraamino-3,3′-azo-bis-1,2,4-triazole. rsc.org This method provides a single-step, environmentally friendly route to a high-performing, stable energetic material from a readily available precursor. rsc.org Electrochemical methods have also been developed for the synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, alcohols, and paraformaldehyde. isres.org

Synthesis of Key Precursors and Intermediate Compounds for this compound Elaboration

The synthesis of complex 1,2,4-triazole derivatives relies on the availability of versatile precursors and intermediates. A fundamental route to the 4-amino-1,2,4-triazole core involves the reaction of hydrazine with a carboxylic acid, such as formic acid. google.com

For more substituted systems, multi-step syntheses are common. Intermediates for cross-coupling reactions, such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, can be prepared in a four-step sequence starting from commercially available 4-bromobenzoic acid. nih.govmdpi.com Another important class of intermediates, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, can be synthesized by the ring closure of acylthiosemicarbazides in an alkaline medium. mdpi.com These thiols can be further modified; for instance, reaction with aryl aldehydes can produce the corresponding azomethines. mdpi.com

Diversity-oriented synthesis strategies have also been employed, using N-tosylhydrazones as versatile substrates to generate 1,2,4-triazoles, as well as related 1,3,4-thiadiazoles and 1,3,4-selenadiazoles, by reacting them with partners like cyanamide or potassium cyanate. organic-chemistry.org The elaboration of the 4-amino group is another common strategy. Symmetrical 4-amino-1,2,4-triazole can be condensed with ketones to form Schiff bases, which can then undergo further reactions to introduce N-acyl and N-thiourea functionalities. chemmethod.com

Table of Compounds

Advanced Spectroscopic and Structural Characterization of 4h 1,2,4 Triazole 3,4 Diamine

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to different functional groups. For 4H-1,2,4-Triazole-3,4-diamine, the FT-IR spectrum reveals key features characteristic of its structure. sci-hub.se

The spectrum, typically recorded from a KBr pellet, shows a series of distinct peaks. sci-hub.se The high-wavenumber region is characterized by multiple bands corresponding to N-H stretching vibrations from the two amino (NH₂) groups and the triazole ring N-H. These are typically observed in the range of 3200-3450 cm⁻¹. sci-hub.seorientjchem.org The bands around 3431 cm⁻¹ and 3318 cm⁻¹ can be assigned to the asymmetric and symmetric stretching of the NH₂ groups, respectively. sci-hub.seorientjchem.org A broader band, often seen at lower wavenumbers like 3218 cm⁻¹, is indicative of the N-H stretch of the triazole ring itself. sci-hub.se

The region between 1600 and 1700 cm⁻¹ is crucial for identifying double bonds. A strong absorption at 1683 cm⁻¹ corresponds to the C=N stretching vibration of the triazole ring. sci-hub.se Additionally, the scissoring or bending vibration of the NH₂ groups typically appears in this region, with peaks observed around 1633 cm⁻¹. sci-hub.seorientjchem.org The remainder of the spectrum, known as the fingerprint region (below 1500 cm⁻¹), contains a complex series of bands arising from C-N stretching and various bending and deformation modes of the ring and its substituents. sci-hub.se

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3431, 3318 | Asymmetric & Symmetric N-H Stretching (NH₂) | sci-hub.se |

| 3218 | N-H Stretching (Triazole Ring) | sci-hub.se |

| 1683 | C=N Stretching (Triazole Ring) | sci-hub.se |

| 1633 | N-H Bending (NH₂) | sci-hub.se |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for the neutral this compound is not widely published, data for its corresponding cation provides valuable insight into the molecule's vibrational modes. google.com

The Raman spectrum is also a unique molecular fingerprint. Key bands for the this compound cation include a prominent peak at 1375 cm⁻¹, which is the most intense signal (100% relative intensity). google.com Other significant bands are observed at 1639 cm⁻¹, likely related to C=N stretching and NH₂ deformations, and a series of peaks in the 1350-1470 cm⁻¹ range associated with ring vibrations and substituent deformations. google.com

Table 2: Raman Spectral Data for the this compound Cation

| Wavenumber (cm⁻¹) | Relative Intensity | Tentative Assignment | Reference |

|---|---|---|---|

| 3352 | 3 | N-H Stretching | google.com |

| 1639 | 22 | C=N Stretching / NH₂ Bending | google.com |

| 1471, 1446, 1407 | 8, 5, 7 | Ring Vibrations / Deformations | google.com |

| 1391 | 27 | Ring Breathing / N-N Stretching | google.com |

| 1375 | 100 | Ring Breathing / Symmetric Stretch | google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The structure of this compound contains several types of protons: those on the two distinct amino groups (at positions C3 and N4), the triazole ring N-H, and the triazole ring C-H. The ¹³C NMR spectrum is expected to show two signals for the two carbon atoms in the triazole ring (C3 and C5).

While comprehensive NMR data for the neutral parent compound is limited, spectral data for closely related derivatives and salts help in predicting the chemical shifts. For instance, in derivatives, the triazole ring carbons (C3 and C5) are typically observed in the range of 144-161 ppm. acs.orgurfu.ru The protons of the amino groups would appear as broad singlets, with their exact chemical shift being highly dependent on the solvent, concentration, and temperature. The lone C-H proton on the triazole ring would appear as a sharp singlet.

Spectra of a related salt show ¹³C NMR signals in DMSO-d₆ at approximately 155.1, 152.0, 143.8, and 129.6 ppm. sci-hub.se The corresponding ¹H NMR spectrum shows singlets at 7.10 ppm, 5.73 ppm (2H), and 5.30 ppm (2H), which can be attributed to the triazole C-H and the two different NH₂ groups. sci-hub.se

Table 3: Predicted and Related NMR Chemical Shifts (ppm) for this compound and its Salt in DMSO-d₆

| Nucleus | Predicted Shift (Parent) | Observed Shift (Related Salt) sci-hub.se | Assignment |

|---|---|---|---|

| ¹H | ~8.0 - 9.0 | 7.10 (s) | C5-H |

| ¹H | ~5.0 - 7.0 (broad) | 5.73 (s, 2H) | -NH₂ protons (e.g., at C3) |

| ¹H | ~5.0 - 7.0 (broad) | 5.30 (s, 2H) | -NH₂ protons (e.g., at N4) |

| ¹³C | ~150 - 160 | 155.1 / 152.0 | C3 (attached to NH₂) |

Note: Predicted shifts are estimates based on general triazole chemistry. Observed shifts are from a related energetic salt and may differ from the neutral parent compound.

Two-dimensional (2D) NMR techniques are used to determine the connectivity between atoms. The Heteronuclear Multiple Quantum Coherence (HMQC) experiment is a prime example, used to establish one-bond correlations between protons and the carbons to which they are directly attached.

For this compound, an HMQC experiment would be a definitive method to assign the triazole ring carbons. It would show a correlation cross-peak between the ¹H NMR signal of the C5 proton and the ¹³C NMR signal of the C5 carbon. The other triazole carbon, C3, which bears an amino group and has no attached protons, would not show a cross-peak in the HMQC spectrum. This lack of correlation confirms its substitution pattern. Similarly, the protons on the amino groups would not show correlations in an HMQC spectrum as they are attached to nitrogen, not carbon. This technique, therefore, provides unambiguous evidence for the C-H bond within the heterocyclic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₂H₅N₅, giving it a theoretical exact mass of approximately 99.0545 g/mol .

Upon ionization, typically by methods like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. While specific experimental mass spectra for this compound are not detailed in the available literature, a plausible fragmentation pattern can be predicted based on its structure and the behavior of similar triazole derivatives. nih.gov

Common fragmentation pathways for aminotriazoles involve the loss of small, stable neutral molecules. Likely initial fragmentation steps would include the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃), followed by the cleavage of the triazole ring, which could lead to the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Lost Fragment | Identity of Fragment Ion |

|---|---|---|

| 99 | - | [M]⁺ |

| 83 | •NH₂ | [M - NH₂]⁺ |

| 71 | N₂ | [M - N₂]⁺ |

Electronic Absorption and Luminescence Spectroscopy

The electronic properties of this compound, often referred to as 3,4-diamino-1,2,4-triazole (DATr), are fundamental to understanding its behavior in various applications. Spectroscopic techniques provide insight into the electronic transitions and photophysical pathways of the molecule.

Detailed ultraviolet-visible (UV-Vis) absorption spectra for the parent this compound compound are not extensively detailed in readily available literature. However, studies on related bis(1,2,4-triazole) systems and derivatives show that the electronic absorption properties are highly sensitive to the molecular environment. The absorption spectra of these compounds exhibit a marked dependence on the solvent and pH. acs.orgresearchgate.net

Research on derivatives indicates that the substitution pattern on the triazole ring significantly affects the absorption characteristics. researchgate.net For instance, the photophysical properties of metal complexes derived from DATr have been evaluated using UV-Visible spectroscopy to understand the ligand-to-metal charge transfer and d-d electronic transitions. researchgate.netscispace.com Theoretical studies involving time-dependent density functional theory (TD-DFT) have been used to compute vertical excitation energies, which generally show good agreement with experimental UV-Vis spectra for related complexes. scispace.com

The parent this compound molecule is not recognized for significant intrinsic luminescence or a high quantum yield. Instead, the triazole ring serves as a foundational scaffold for constructing more complex photophysically active molecules.

The strategy to elicit useful luminescent properties often involves the synthesis of derivatives where the triazole core is conjugated with chromophoric units. These modifications create extended π-systems that can absorb and emit light efficiently. For example, various derivatives of 1,8-naphthalimide (B145957) and pyrene (B120774) are studied for their interesting photophysical properties, which can be modulated by incorporating heterocyclic moieties like triazoles. soton.ac.ukintibs.pl The quantum yield of such systems is a measure of the efficiency of photon emission after absorption, a critical parameter for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. amazonaws.com However, specific quantum yield values are reported for these complex derivatives rather than for the simple DATr molecule itself.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.

The molecular structure of this compound has been unambiguously determined through high-resolution single-crystal X-ray diffraction. acs.orgnih.gov A significant finding from these crystallographic studies is the existence of polymorphism; DATr can crystallize in at least two different polymorphic forms. rsc.orgrsc.org These are classified as orientational polymorphs, meaning the molecules have different mutual arrangements within the crystal lattice. rsc.org

Furthermore, the compound is widely used as a bidentate or monodentate ligand in coordination chemistry. icm.edu.pl The crystal structures of numerous energetic salts and transition metal complexes containing the DATr ligand have been resolved. rsc.orgtandfonline.com These studies often reveal complex coordination environments and crystal packing. For example, several metal complexes of DATr have been found to crystallize in the monoclinic system with a P2(1)/n space group. tandfonline.com

| Feature | Observation | Reference |

|---|---|---|

| Structural Determination | Definitive structure confirmed by single-crystal X-ray diffraction. | acs.orgnih.gov |

| Polymorphism | Exists in at least two orientational polymorphic modifications. | rsc.orgrsc.org |

| Ligand Behavior | Acts as a monodentate or bidentate ligand in metal complexes. | icm.edu.pl |

| Complex Crystal System | Several nitrate (B79036) complexes (Co, Ni, Zn) crystallize in the monoclinic system. | tandfonline.com |

| Complex Space Group | A common space group for its nitrate complexes is P2(1)/n. | tandfonline.com |

The crystal packing of this compound is governed by a rich network of noncovalent interactions. The molecule's structure is influenced by intramolecular effects such as n-π conjugation and n→σ* hyperconjugation. acs.orgnih.gov

The most dominant forces in the crystal lattice are extensive intermolecular hydrogen bonds. The DATr molecule is an excellent candidate for forming diverse hydrogen bonding patterns because it possesses multiple proton-donating sites (four protons on two amino groups) and proton-accepting sites (the nitrogen atoms of the triazole ring). rsc.orgicm.edu.pl This versatility in hydrogen bonding is considered the primary reason for the compound's observed polymorphism, where different weak hydrogen bond motifs stabilize the different crystal structures. rsc.orgrsc.org The interactions involve not only strong N-H···N bonds but also weaker interactions like X-H···π bonds. acs.orgnih.gov Theoretical and experimental charge density distribution studies have also confirmed the ability of the amino groups in DATr to act as proton acceptors in hydrogen bonding, a non-classical role that adds to the complexity of its supramolecular chemistry. acs.orgnih.gov

Elemental Analysis and Thermal Gravimetric Analysis (TGA) for Composition and Thermal Stability

Confirming the elemental composition and evaluating the thermal stability are crucial steps in the characterization of any chemical compound, particularly for nitrogen-rich materials.

Elemental analysis is routinely employed to verify the empirical formula of newly synthesized DATr derivatives and salts. icm.edu.plrsc.orgtandfonline.com The experimental percentages of carbon, hydrogen, and nitrogen are compared against the calculated theoretical values to confirm the purity and composition of the material. For this compound, the theoretical composition is derived from its molecular formula, C₂H₅N₅.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 2 | 24.022 | 24.25 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 5.09 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 70.66 |

| Total Molecular Weight | 99.097 g/mol |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of DATr and its derivatives. Studies on various energetic salts of DATr show that they possess good thermal stabilities, with decomposition temperatures generally recorded above 200 °C. rsc.orgresearchgate.net For example, a series of metal nitrate complexes with DATr showed decomposition onset temperatures above 260 °C, indicating that the triazole ring itself is thermally robust. tandfonline.com Research on related nitrogen-rich energetic materials based on bis-triazole structures also demonstrates excellent thermal stability, with decomposition temperatures reaching as high as 280–358 °C. rsc.org These findings underscore the inherent stability of the 3,4-diamino-1,2,4-triazole framework.

Theoretical and Computational Investigations of 4h 1,2,4 Triazole 3,4 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 4H-1,2,4-triazole-3,4-diamine, offering a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

For C-amino-1,2,4-triazoles, theoretical calculations indicate that the frontier orbitals are primarily localized on the triazole ring and the exocyclic amino groups. researchgate.netacs.org A small HOMO-LUMO gap implies low kinetic stability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Studies on the related tautomer, 3,5-diamino-1,2,4-triazole (guanazole), have shown that the molecule possesses a small HOMO-LUMO gap, which suggests a high degree of chemical reactivity. researchgate.net The analysis of the frontier orbitals for 3,4-diamino-1,2,4-triazole is crucial for understanding its coordination behavior and reaction mechanisms. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance for Chemical Reactivity |

| HOMO | Highest Occupied Molecular Orbital: The outermost molecular orbital containing electrons. | Represents the ability to donate electrons. Higher HOMO energy corresponds to a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital: The innermost molecular orbital that is empty of electrons. | Represents the ability to accept electrons. Lower LUMO energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap indicates high reactivity, low kinetic stability, and higher polarizability. A large gap suggests high stability and low reactivity. researchgate.net |

DFT calculations allow for the prediction of various global reactivity descriptors, which quantify the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of reactivity. dnu.dp.uanih.gov Key descriptors include electronegativity (χ), which measures the tendency of a molecule to attract electrons; chemical hardness (η), which measures resistance to change in electron distribution; and the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. nih.gov

These parameters are invaluable for predicting how this compound will interact with other chemical species. For instance, the global nucleophilicity of 3,5-diamino-1H-1,2,4-triazoles has been predicted to be higher than that of 5-amino-1H-1,2,4-triazoles, indicating a greater tendency to donate electrons. acs.org Such descriptors are essential for understanding reaction pathways, such as protonation or alkylation. acs.orgdnu.dp.ua

Table 2: Global Chemical Reactivity Descriptors from DFT

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of a molecule to deform its electron cloud. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For C-amino-1,2,4-triazoles, MEP analysis reveals that the most negative regions are concentrated around the nitrogen atoms of the triazole ring and the exocyclic amino groups. acs.org This high electron density makes these sites the primary centers for electrophilic attack and coordination with metal ions. acs.orgresearchgate.net The MEP surface provides a clear, intuitive prediction of where the molecule is most likely to interact with other species. researchgate.net

Information regarding Average Local Ionization Energy (ALIE) mapping for this compound was not available in the reviewed literature.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The BDE for hydrogen abstraction (HBDE) from the amino groups of this compound would be a key parameter for understanding its antioxidant potential and its stability in radical-mediated reactions.

Specific data on the Bond Dissociation Energies for Hydrogen Abstraction (HBDE) for this compound were not found in the reviewed scientific literature.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule and its dynamic interactions with its environment, such as solvent molecules or biological receptors. nih.govacs.org

For this compound, MD simulations can be employed to investigate several key aspects:

Conformational Stability: To evaluate the stability of different conformations and the rotational barriers of the amino groups. nih.gov

Solvent Interactions: To study the hydrogen bonding network formed with solvent molecules like water or DMSO. Theoretical studies on the related guanazole (B75391) have shown that it forms more stable complexes with water than with DMSO due to stronger hydrogen bonding interactions. mjcce.org.mk

Interaction Energies: To calculate the energy of interaction between the triazole derivative and other molecules, providing insight into the strength of binding. nih.gov MD simulations have been used to show that intermolecular hydrogen bonds can significantly increase the interaction energies for triazole derivatives. nih.gov

Structural Fluctuations: Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to assess the stability of the molecule's structure over the course of the simulation. mdpi.com

These simulations provide a dynamic picture that complements the static information obtained from DFT calculations, offering a more complete understanding of the molecule's behavior in a realistic environment. nih.gov

Reactivity and Functionalization Chemistry of 4h 1,2,4 Triazole 3,4 Diamine

Condensation Reactions for Schiff Base Formation

The presence of primary amino groups in 4H-1,2,4-Triazole-3,4-diamine makes it an excellent substrate for condensation reactions with carbonyl compounds, leading to the formation of Schiff bases. These reactions typically involve the reaction of the diamine with various aldehydes and ketones. dergipark.org.trbohrium.com

The reaction of 3,4-diamino-1,2,4-triazole derivatives with aldehydes is a common method for synthesizing Schiff bases. dergipark.org.trdergipark.org.trdergipark.org.tr For instance, new Schiff bases have been synthesized by reacting 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with a variety of aldehydes. dergipark.org.trdergipark.org.trdergipark.org.tr The resulting imine-containing compounds are often more stable when derived from aromatic aldehydes due to conjugation. dergipark.org.tr The synthesis can be carried out under various conditions, including conventional heating and sonochemical methods, with the latter offering excellent yields in a significantly shorter reaction time. nih.govplos.org

The formation of Schiff bases has been confirmed through various spectroscopic methods, including IR, NMR, and Mass spectrometry. dergipark.org.trnih.gov For example, the IR spectra of synthesized Schiff bases show characteristic bands for the azomethine (HC=N) group. nih.gov

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Schiff Base | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Various aromatic aldehydes | New Schiff bases (3a-d) | - | dergipark.org.trdergipark.org.trdergipark.org.tr |

| Amino-1,2,4-triazoles | Various aromatic aldehydes | Triazole-based Schiff bases | Methanol, reflux for ~5h or ultrasound for 3-5 minutes | nih.gov |

| 4-amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes with electron-withdrawing groups | Stable hemiaminals and Schiff bases | Neutral conditions | nih.gov |

| 5,5'-(1,4-phenylene)bis(this compound) | Proper aldehydes | Schiff base derivatives (5,6,7) | - | researchgate.net |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The triazole ring system and its derivatives are active participants in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions provide a powerful tool for the construction of more complex fused heterocyclic systems. The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a classic example, leading to the formation of 1,2,3-triazole derivatives. nih.gov The use of catalysts like copper(I) can control the regioselectivity of the reaction, favoring the formation of 1,4-disubstituted isomers. nih.gov

Derivatives of 1,2,4-triazole (B32235) can be synthesized through 1,3-dipolar cycloaddition reactions involving nitrilimines and guanidine (B92328) derivatives. raco.catarabjchem.org This method has been used to produce novel 1,3,5-trisubstituted-1,2,4-triazoles. raco.catarabjchem.org Furthermore, triazole-based monophosphine ligands, known as ClickPhos, are synthesized via efficient 1,3-dipolar cycloadditions of azides and acetylenes. organic-chemistry.org

Oxidative Cyclization Pathways

Oxidative cyclization represents a key strategy for the synthesis of fused heterocyclic systems derived from this compound. This approach often involves the intramolecular cyclization of suitable precursors, leading to the formation of new rings fused to the triazole core.

A notable example is the synthesis of nih.govCurrent time information in Bangalore, IN.acs.orgtriazolo[4,3-b] nih.govCurrent time information in Bangalore, IN.acs.orgcyberleninka.rutetrazine derivatives. cyberleninka.ru These compounds can be prepared through the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes in the presence of a catalyst. cyberleninka.ru Similarly, novel 1,2,4-triazolo[4,3-b] nih.govCurrent time information in Bangalore, IN.acs.orgcyberleninka.rutetrazines and 1,2,4-triazolo[4,3-b] nih.govCurrent time information in Bangalore, IN.acs.orgtriazines have been obtained from the heterocyclization of substituted 4-amino-1,2,4-triazole (B31798) derivatives with bifunctional compounds. nih.gov

Another approach involves the oxidative cyclization of Schiff bases. For example, diacetoxyiodobenzene (B1259982) can mediate the oxidative cyclization of Schiff bases to form novel triazolo[5,1-b]purines. mdpi.com Additionally, oxidative intramolecular cyclization of heterocyclic hydrazones using selenium dioxide can yield fused 1,2,4-triazoles. frontiersin.org

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and aromatic aldehydes | Piperidine catalyst | nih.govCurrent time information in Bangalore, IN.acs.orgtriazolo[4,3-b] nih.govCurrent time information in Bangalore, IN.acs.orgcyberleninka.rutetrazine derivatives | cyberleninka.ru |

| 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles | Bifunctional compounds (e.g., chloromethyl biphenyl-phosphanoxide, pyruvic acid) | 1,2,4-triazolo[4,3-b] nih.govCurrent time information in Bangalore, IN.acs.orgcyberleninka.rutetrazines and 1,2,4-triazolo[4,3-b] nih.govCurrent time information in Bangalore, IN.acs.orgtriazines | nih.gov |

| Schiff bases from 2-(thiophen-2-yl)- nih.govCurrent time information in Bangalore, IN.acs.orgtriazolo[1,5-a]pyrimidin-6,7-diamine | Diacetoxyiodobenzene | Triazolo[5,1-b]purines | mdpi.com |

| Heterocyclic hydrazones | Selenium dioxide | Fused 1,2,4-triazoles | frontiersin.org |

Cross-Coupling Strategies for Novel C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful tools for the functionalization of triazole rings, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acs.orgacs.org These reactions typically involve the coupling of a triazole derivative bearing a leaving group (e.g., a halogen) with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The synthesis of new derivatives of 4-phenyl-4H-1,2,4-triazole has been achieved through Suzuki cross-coupling reactions of 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole with various boronic acids. openreviewhub.org Similarly, 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives have been synthesized by coupling bromine-containing 4-alkyl-4H-1,2,4-triazoles with different boronic acids. mdpi.comnih.gov The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent, with ionic liquids sometimes offering advantages over conventional solvents. openreviewhub.orgnih.gov

Triazole-based monophosphine ligands (ClickPhos) have been developed and shown to be highly effective in palladium-catalyzed amination and Suzuki-Miyaura coupling reactions, particularly with challenging substrates like unactivated aryl chlorides. organic-chemistry.org

Derivatization for Tailored Chemical Functionality

The versatile reactivity of this compound and its derivatives allows for extensive derivatization to tailor their chemical functionality for specific applications. The amino groups can be readily acylated, alkylated, or used in the formation of various heterocyclic rings.

For instance, the reaction of 5,5'-(1,4-phenylene)bis(this compound) with appropriate aldehydes yields Schiff base derivatives, which can be further cyclized to produce fused triazole systems. researchgate.net The synthesis of novel 1,2,4-triazole derivatives with potential biological activities often involves multi-step reaction sequences starting from simple triazole precursors. nih.govimist.ma

Furthermore, the introduction of different substituents on the triazole ring can significantly influence the properties of the resulting compounds. For example, the synthesis of a wide range of 1,8-disubstituted bis nih.govCurrent time information in Bangalore, IN.acs.orgtriazolo[4,3-b:3,4-f] nih.govCurrent time information in Bangalore, IN.acs.orgcyberleninka.rutetrazines has been achieved starting from 3,6-dihydrazinyl-1,2,4,5-tetrazine and corresponding aldehydes. rsc.org This highlights the modular nature of triazole chemistry, allowing for the systematic modification of the molecular structure to achieve desired functionalities.

Coordination Chemistry of 4h 1,2,4 Triazole 3,4 Diamine As a Ligand

Design and Synthesis of Metal Complexes with 4H-1,2,4-Triazole-3,4-diamine Derivatives

The synthesis of metal complexes incorporating this compound derivatives typically involves the reaction of the triazole ligand with a corresponding metal salt in a suitable solvent. icm.edu.plnih.govscholarsresearchlibrary.com The choice of solvent, reaction temperature, and molar ratio of metal to ligand are critical parameters that influence the final product's structure and composition. nih.govscholarsresearchlibrary.com

For instance, four transition metal complexes with the general formula M₅(DATr)₁₂₋₁₄(H₂O)₆₁₀, where M represents Mn(II), Co(II), Ni(II), or Zn(II), were synthesized by reacting 3,4-diamino-1,2,4-triazole with the respective metal perchlorates. icm.edu.plresearchgate.net These reactions are typically carried out in an aqueous solution, and the resulting crystalline products are obtained after a period of days. researchgate.net Similarly, complexes of a derivative, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) were prepared in an alcoholic medium by refluxing the ligand with the appropriate metal salts in a 1:2 metal-to-ligand molar ratio. nih.gov

The synthesis of azo dye ligands derived from 4-amino-1,2,4-triazole (B31798) and their subsequent complexation with Co(II), Ni(II), Cu(II), and Zn(II) chlorides has also been reported. scholarsresearchlibrary.com The ligand itself is synthesized via a coupling reaction, and the metal complexes are then formed by refluxing the ligand with the metal salts in an ethanol-DMF mixture. scholarsresearchlibrary.com

Investigation of Coordination Modes and Ligand Binding Sites

This compound is a versatile ligand capable of coordinating to metal centers in both monodentate and bidentate fashions. icm.edu.plresearchgate.net Theoretical studies have indicated that the N1 and N2 atoms of the triazole ring are the most likely coordination sites due to their higher negative electrostatic potential. researchgate.net

In a series of pentanuclear complexes, M₅(DATr)₁₂₋₁₄(H₂O)₆₁₀ (M = Mn, Co, Ni, Zn), 3,4-diamino-1,2,4-triazole primarily acts as a bidentate ligand, bridging metal centers through the N1 and N2 atoms of the triazole ring. icm.edu.plresearchgate.net Interestingly, in the zinc complex of this series, DATr was also observed to act as a monodentate ligand. researchgate.net In contrast, derivatives such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been shown to coordinate as bidentate ligands through the sulfur atom and an amino group, forming a five-membered chelate ring. nih.gov For other 1,2,4-triazole (B32235) derivatives, coordination can occur through one nitrogen atom of the triazole ring and a nitrogen atom from a pyrazole (B372694) fragment, demonstrating a bidentate chelation mode. nih.gov

Structural Elucidation of Metal-Triazole Complexes

The precise three-dimensional arrangement of atoms in metal-triazole complexes is determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

For example, the crystal structures of Co₅(DATr)₁₂₋₁₄(H₂O)₆₁₀, Ni₅(DATr)₁₂₋₁₄(H₂O)₆₁₀, and Zn₅(DATr)₁₂₋₁₄(H₂O)₆₁₀ have been determined, revealing that they consist of pentanuclear units. icm.edu.plresearchgate.net In the cobalt complex, the Co(1) atom exhibits a nearly regular octahedral coordination geometry. researchgate.net The nickel complex also features a central nickel cation in an octahedral NiN₆ coordination environment. researchgate.net The coordination sphere of the terminal metal cations in these structures is typically completed by water molecules. mdpi.com In a silver(I) complex with 4-amino-4H-1,2,4-triazole, [Ag₂(L)₂(NO₃)]n(NO₃)n, two independent silver atoms with different coordination geometries—one slightly bent and the other distorted tetrahedral—were identified. mdpi.com

Spectroscopic methods provide valuable insights into the coordination of the triazole ligand to the metal ion by observing shifts in characteristic spectral bands upon complexation.

Infrared (IR) Spectroscopy: In the IR spectra of metal complexes of this compound derivatives, shifts in the vibrational frequencies of the C=N, N-N, and NH₂ groups are indicative of coordination. For instance, in complexes of an azo dye derived from 4-amino-1,2,4-triazole, a strong band at 1624 cm⁻¹ in the free ligand, attributed to the carbonyl oxygen, shifts to around 1620 cm⁻¹ upon complexation, suggesting its involvement in bonding. scholarsresearchlibrary.com The presence of coordinated water is often confirmed by the appearance of rocking and twisting bands in the far-IR region. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the changes in the electronic environment of the ligand upon coordination. In Pt(II) complexes of 4-amino-4H-1,2,4-triazole, the coordination to the metal ion leads to downfield shifts of the NH and CH protons by approximately 1.00 and 0.4 ppm, respectively. researchgate.net The signal for the carbon atoms in the triazole ring also shifts upon complexation, confirming coordination through a heterocyclic nitrogen atom. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of the complexes typically show bands corresponding to both intra-ligand transitions and d-d transitions of the metal ions. The position and intensity of these bands can help in determining the coordination geometry of the metal center.

Table 1: Spectroscopic Signatures of Complexation for this compound and its Derivatives

| Spectroscopic Technique | Free Ligand (Characteristic Bands) | Coordinated Ligand (Changes upon Complexation) | Reference |

|---|---|---|---|

| IR Spectroscopy | ν(C=N), ν(N-N), ν(NH₂) | Shifts in ν(C=N), ν(N-N), and ν(NH₂) bands. Appearance of new bands for metal-ligand vibrations. | icm.edu.plscholarsresearchlibrary.com |

| Azo dye ligand: 1624 cm⁻¹ (C=O) | Shift to ~1620 cm⁻¹ | scholarsresearchlibrary.com | |

| NMR Spectroscopy | ¹H: δ ~8.38 (NH), δ ~6.02 (CH) | ¹H: Downfield shift of NH (~1.00 ppm) and CH (~0.4 ppm) protons. | researchgate.net |

| ¹³C: δ ~145.0 ppm (C in triazole ring) | ¹³C: Shift to 140-150 ppm. | researchgate.net | |

| UV-Vis Spectroscopy | Intra-ligand π→π* and n→π* transitions | Shifts in intra-ligand bands and appearance of new d-d transition bands for the metal ion. | nih.govscholarsresearchlibrary.com |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are of significant interest, particularly for the development of magnetic materials. The magnetic behavior of these complexes is primarily determined by the nature of the metal ion and the way the ligands bridge them.

In a series of trinuclear complexes with a sulfonate-functionalized 1,2,4-triazole derivative, magnetic susceptibility measurements indicated dominant intramolecular antiferromagnetic interactions between the metal centers. mdpi.com The strength of this interaction, represented by the super-exchange parameter (J), was found to be -0.4 K for the Mn(II) complex, -7.5 K for the Ni(II) complex, and -45 K for the Cu(II) complex. mdpi.com The magnetic moments of iron(III), cobalt(II), and nickel(II) complexes with a triazine ligand derived from a triazole precursor have also been measured using the Faraday method. researchgate.net

Table 2: Electronic and Magnetic Properties of Selected Metal Complexes with 1,2,4-Triazole Derivatives

| Metal Ion | Complex Formula/Ligand | Magnetic Property | Super-exchange Parameter (J) | Reference |

|---|---|---|---|---|

| Mn(II) | [Mn₃(μ-L)₆(H₂O)₆]⁶⁻ | Antiferromagnetic | -0.4 K | mdpi.com |

| Co(II) | [Co₃(μ-L)₆(H₂O)₆]⁶⁻ | Antiferromagnetic | N/A | mdpi.com |

| Ni(II) | [Ni₃(μ-L)₆(H₂O)₆]⁶⁻ | Antiferromagnetic | -7.5 K | mdpi.com |

| Cu(II) | [Cu₃(μ-L)₆(H₂O)₆]⁶⁻ | Antiferromagnetic | -45 K | mdpi.com |

| Fe(III) | Triazine ligand from triazole | Paramagnetic | N/A | researchgate.net |

| Co(II) | Triazine ligand from triazole | Paramagnetic | N/A | researchgate.net |

| Ni(II) | Triazine ligand from triazole | Paramagnetic | N/A | researchgate.net |

*L = 4-(1,2,4-triazol-4-yl)ethanedisulfonate

Supramolecular Assembly in Metal-Organic Frameworks (MOFs) Utilizing Triazole Scaffolds

The ability of 1,2,4-triazole derivatives to act as bridging ligands has been extensively utilized in the construction of metal-organic frameworks (MOFs). nih.govresearchgate.net These materials are characterized by their porous structures and have potential applications in gas storage, catalysis, and sensing.

A highly porous MOF constructed from a "clicked" octacarboxylate ligand containing triazole groups and Cu(II) ions has been shown to have a high affinity for CO₂ molecules. nih.govresearchgate.net This MOF serves as an effective and size-selective catalyst for the conversion of CO₂ into valuable chemicals. nih.govresearchgate.net The nitrogen-rich triazole groups within the framework play a crucial role in adsorbing CO₂. nih.govresearchgate.net Similarly, six paddlewheel-based MOFs with the general formula ∞³[M₂L₂] (M = Cu, Co, Zn; L = bis(carboxyphenyl)-1,2,4-triazole) have been synthesized, demonstrating an isoreticular series with rutile topology. researchgate.net The choice of metal ion in these frameworks has a significant impact on their porosity and adsorption performance. researchgate.net The synthesis of 3D energetic MOFs using 1,2,4-dinitrimino triazole has also been reported, highlighting the potential of triazole-based MOFs in the field of energetic materials. colab.ws

Advanced Applications and Research Directions of 4h 1,2,4 Triazole 3,4 Diamine

Energetic Materials Research

The quest for high-energy density materials (HEDMs) that are also safe to handle has led researchers to focus on nitrogen-rich heterocyclic compounds. 4H-1,2,4-Triazole-3,4-diamine is a prominent precursor in this area due to its favorable heat of formation and the energetic N-N and C-N bonds within its structure.

Design Principles for Nitrogen-Rich Energetic Compounds

The design of new energetic materials based on this compound follows several key principles. A primary strategy involves synthesizing energetic salts by combining the protonated 3,4-diamino-1,2,4-triazole cation with various nitrogen-rich or oxygen-rich anions like nitrate (B79036), perchlorate (B79767), and picrate. dergipark.org.trrsc.org This approach is advantageous because ionic compounds are often less volatile and more thermally stable. nih.gov

Key design considerations include:

High Nitrogen Content: The goal is to create molecules that decompose to produce a high volume of dinitrogen (N₂) gas, a primary source of explosive energy. The triazole ring is an excellent backbone for this purpose. nih.govgoogle.com

Introduction of Functional Groups: Adding specific functional groups, such as amino (-NH₂) or nitro (-NO₂) groups, can significantly alter the compound's physical properties. Amino groups, for instance, are known to enhance thermal stability and reduce sensitivity through the formation of extensive hydrogen-bonding networks. nih.govutar.edu.my

Oxygen Balance: Incorporating oxidizing anions (e.g., perchlorate, nitrate) helps to achieve a better oxygen balance, leading to more complete combustion and higher energy release.

Molecular Linkages: Bridging two 3,4-diamino-1,2,4-triazole rings, for example with a methylene (B1212753) group, is another effective strategy to develop thermally stable and mechanically insensitive energetic compounds. dergipark.org.tr

Detonation Performance Characteristics (e.g., Detonation Velocity and Pressure)

The performance of an energetic material is largely defined by its detonation velocity (D) and detonation pressure (P). Research has shown that salts derived from this compound exhibit promising to excellent detonation characteristics, often surpassing those of traditional explosives like Trinitrotoluene (TNT) and sometimes rivaling Research Department Explosive (RDX). rsc.orgnih.gov

For instance, energetic salts of 3,4-diamino-1,2,4-triazole have been synthesized that show detonation velocities ranging from 7017 m·s⁻¹ to 8620 m·s⁻¹, with corresponding detonation pressures between 21.5 and 32.8 GPa. rsc.org Similarly, salts based on a methylene-bridged bis(3,4-diamino-1,2,4-triazole) cation have calculated detonation velocities as high as 8990 m·s⁻¹ and pressures up to 28.2 GPa. dergipark.org.tr

Table 1: Detonation Performance of Selected this compound Based Energetic Salts

| Compound/Salt Derivative | Density (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

| Energetic Salts of 3,4-diamino-1,2,4-triazole (Range) | 1.70 - 1.82 | 7017 - 8620 | 21.5 - 32.8 | rsc.org |

| Salts of 5,5′-methylenedi(this compound) (Range) | 1.70 - 1.86 | 7490 - 8990 | 21.9 - 28.2 | dergipark.org.tr |

| Triazene-bridged Nitrotriazolate Salts (Range) | - | 8011 - 9044 | 23.7 - 34.8 | bldpharm.com |

Thermal Stability and Decomposition Pathways

Thermal stability is a critical safety parameter for energetic materials, indicating their resistance to decomposition upon heating. Derivatives of this compound generally exhibit good to excellent thermal stability, a property enhanced by the presence of amino groups which facilitate strong intermolecular hydrogen bonds. dergipark.org.trnih.gov

Differential scanning calorimetry (DSC) is commonly used to determine the decomposition temperatures (T_dec). Many salts of 3,4-diamino-1,2,4-triazole show decomposition temperatures above 200 °C. rsc.orgnih.gov For example, salts derived from a methylene-bridged version of the triazole have decomposition points over 180 °C. dergipark.org.tr Certain energetic salts, such as a nitrate derivative of a linked triazole system, demonstrate exceptional stability with a decomposition temperature of 289.8 °C. mdpi.com The decomposition pathway generally involves the breakdown of the heterocyclic ring, leading to the release of large amounts of N₂ gas. nih.gov

Table 2: Thermal Stability of Selected this compound Derivatives

| Compound/Salt Derivative | Decomposition Temperature (T_dec) (°C) | Reference |

| Most Energetic Salts of 3,4-diamino-1,2,4-triazole | >200 | rsc.orgnih.gov |

| Salts of 5,5′-methylenedi(this compound) | >180 | dergipark.org.tr |

| 3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazolium perchlorate | 338.3 | mdpi.com |

| 3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazolium nitrate | 289.8 | mdpi.com |

| Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate | 240.6 | bldpharm.com |

Mechanical Sensitivity Analysis (Impact, Friction, Electrostatic Discharge)

Mechanical sensitivity refers to the ease with which an energetic material can be initiated by external stimuli such as impact, friction, or electrostatic discharge (ESD). Low sensitivity is highly desirable for safe handling and storage. Many energetic compounds derived from this compound are notable for their low sensitivity, a feature often attributed to extensive hydrogen bonding which helps to dissipate energy. dergipark.org.trnih.gov

Impact sensitivities for salts of 3,4-diamino-1,2,4-triazole have been reported to range from 8 J (sensitive) to over 40 J (insensitive). rsc.orgnih.gov A nitrate salt of a linked triazole system was found to be particularly insensitive, with an impact sensitivity greater than 20 J and a friction sensitivity above 360 N. mdpi.com This demonstrates the potential to fine-tune the safety characteristics of these materials through chemical modification.

Table 3: Mechanical Sensitivity of Selected this compound Derivatives

| Compound/Salt Derivative | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| Energetic Salts of 3,4-diamino-1,2,4-triazole (Range) | 8 - >40 | - | rsc.orgnih.gov |

| Triazene-bridged Nitrotriazolate Salts (Range) | 15 - 45 | - | bldpharm.com |

| 3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazolium nitrate | >20 | >360 | mdpi.com |

Polymer Chemistry Applications

While the diamine structure of this compound suggests its potential use as a monomer in polymerization reactions, such as in the formation of polyamides or polyimides, publicly available research literature does not provide specific examples or detailed findings on this application.

Incorporation of this compound into Polymer Backbones

Based on the available scientific literature from the conducted searches, there is no specific information regarding the successful incorporation of this compound directly into polymer backbones. The primary research focus of this compound has been overwhelmingly in the synthesis of small-molecule energetic salts and derivatives.

Photophysical and Luminescent Materials

The inherent electronic properties of the 1,2,4-triazole (B32235) ring make it a valuable component in the design of photophysical and luminescent materials.

New classes of highly luminescent materials have been developed based on 4-alkyl-4H-1,2,4-triazole cores. acs.orgacs.org A prominent synthetic strategy is the Suzuki cross-coupling reaction, which is highly effective for forming carbon-carbon bonds. mdpi.com This methodology involves coupling bromine-containing 4-alkyl-4H-1,2,4-triazoles with a variety of commercially available boronic acids. acs.orgresearchgate.net The reaction can be conducted in conventional solvents or, for a greener approach, in ionic liquids. acs.orgresearchgate.net The use of ultrasound or microwave irradiation has been found to significantly accelerate these reactions and improve yields. acs.orgacs.orgmdpi.com

These synthetic methods produce 4H-1,2,4-triazole derivatives conjugated with aromatic systems, such as 1,4-phenylene linkers connected to fused-bicyclic and tricyclic arrangements. acs.orgacs.org The resulting compounds often exhibit high luminescence and a large quantum yield of emitted photons. acs.orgacs.org For instance, derivatives have been synthesized by coupling 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles with boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a phase transfer catalyst. researchgate.netnih.gov The photoluminescence (PL) efficiency of these materials gives them great potential for use as sensitive and selective fluorescence probes. acs.org

The environmental fate of triazole derivatives is a significant area of study due to their widespread use. Generally, triazoles are not considered readily biodegradable. nih.gov The stability of the triazole ring is attributed to its aromaticity. ijsr.net However, these compounds are susceptible to photochemical degradation. The photocatalytic degradation of amitrole (B94729) (3-amino-1H-1,2,4-triazole), a compound closely related to the 4-amino isomer, has been shown to be an effective abatement method using titanium dioxide (TiO₂) under UV irradiation. researchgate.net

Advanced oxidation processes like photo-electrocatalytic oxidation and photo-Fenton processes are effective for degrading triazole-based compounds. nih.govmdpi.com During the photo-electrocatalytic degradation of triazole fungicides, transformation products mainly consist of other nitrogenous heterocyclic compounds formed through processes like dehydrochlorination and hydroxylation. nih.gov Similarly, the photo-Fenton degradation of triazophos (B1682461) yields 1-phenyl-3-hydroxy-1,2,4-triazole as a major degradation product. mdpi.com The initial step in the thermal decomposition of 4-amino-1,2,4-triazolium nitrate is believed to be a proton transfer, forming neutral nitric acid and amino-triazole, which then undergo further reactions. nih.gov This highlights the reactivity of the amino-triazole structure under energetic conditions.

Enzyme Inhibition Mechanisms (In vitro Academic Perspectives)

Derivatives of 1,2,4-triazole are widely investigated for their potential to inhibit key enzymes involved in metabolic pathways. The triazole nucleus, with its capacity for hydrogen bonding and metal ion coordination, is an attractive scaffold for designing enzyme inhibitors. nih.gov

The inhibition of carbohydrate-metabolizing enzymes like α-amylase is a key therapeutic strategy. rsc.org The 1,2,4-triazole ring has been identified as a privileged scaffold for designing α-amylase inhibitors. nih.govrsc.org In recent studies, novel 1,2,4-triazole-based derivatives have been designed and evaluated as dual inhibitors of α-amylase and α-glucosidase. nih.gov

In one such study, molecular docking was used to identify promising candidates, with two compounds showing particularly high activity. nih.gov These compounds demonstrated potent in vitro α-amylase inhibition with IC₅₀ values of 0.19 ± 0.01 µg/mL and 0.26 ± 0.01 µg/mL, respectively, which was superior to the standard inhibitor, acarbose. nih.gov Structure-activity relationship analyses indicated that specific substituents, such as acetyl and bromo groups, were crucial for enhancing the inhibitory activity. nih.gov These findings underscore the potential of 1,2,4-triazole scaffolds in the development of new antidiabetic therapies. nih.gov

Table 2: Alpha-Amylase Inhibition by Selected 1,2,4-Triazole Derivatives

| Compound | α-Amylase IC₅₀ (µg/mL) | Standard (Acarbose) IC₅₀ |

|---|---|---|

| Triazole Derivative 4 | 0.19 ± 0.01 | Reference |

| Triazole Derivative 10 | 0.26 ± 0.01 | Reference |

Data from in vitro studies on novel 1,2,4-triazole-based derivatives. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in several pathogenic microorganisms. wikipedia.org The inhibition of this enzyme is a strategy to combat these pathogens. wikipedia.org Triazole derivatives have shown significant promise as urease inhibitors. wikipedia.org The structural similarity of some 1,2,4-triazole-3-thiones to urea, the natural substrate of urease, is believed to contribute to their inhibitory activity.

A series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and showed potent urease inhibitory activities. In another study, 3,6-disubstituted-1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles, synthesized from 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, exhibited excellent urease inhibition, with some compounds being more potent than the standard inhibitor thiourea. Fused heterocyclic systems, such as nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govacs.orgthiadiazole derivatives, have also been developed and demonstrated outstanding urease inhibition, with IC₅₀ values as low as 0.87 ± 0.09 µM compared to 22.54 ± 2.34 µM for thiourea. wikipedia.org Kinetic studies revealed a competitive mode of inhibition for the most potent of these derivatives. wikipedia.org

Table 3: Urease Inhibition by Selected Triazole Derivatives vs. Standard

| Compound Class | Example IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|

| nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govacs.orgthiadiazole | 0.87 ± 0.09 | 22.54 ± 2.34 |

| 1,2,4-Triazoles (from mandelic acid) | 16.7 | 21.0 |

IC₅₀ values represent the concentration required for 50% inhibition. wikipedia.org

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, while crystal engineering involves the design and synthesis of crystalline solids with desired properties. The this compound molecule, and its tautomer 3,4-diamino-1,2,4-triazole (DATr), are of significant interest in these fields due to their multiple hydrogen bond donor and acceptor sites, which facilitate the formation of extended supramolecular architectures. rsc.org

The ability of the triazole ring and its amino substituents to participate in extensive hydrogen bonding allows for the construction of complex, multi-dimensional networks. This is particularly evident in the formation of energetic salts, where the basic nature of the diaminotriazole allows for protonation and subsequent crystallization with various acids. rsc.orgdtic.mil

Research into the energetic salts of 3,4-diamino-1,2,4-triazole has revealed the formation of robust crystal lattices with high thermal stability. rsc.org For instance, the synthesis and characterization of various energetic salts of DATr have been described, with their structures confirmed by single-crystal X-ray diffraction. rsc.org These studies show that the resulting salts often exhibit decomposition temperatures exceeding 200 °C. The densities of these crystalline salts can range from 1.704 g/cm³ to 1.82 g/cm³, indicating efficient crystal packing. rsc.org

In the crystal structures of these salts, the protonated diaminotriazole cations and the counter-anions are linked through a network of hydrogen bonds. For example, in the perchlorate salt of a related bidentate triazole, each cation was found to interact with twelve adjacent perchlorate anions through hydrogen bonding, forming layered structures with the anions embedded between the layers of cations. energetic-materials.org.cn Similarly, the nitrate salt showed each cation interacting with ten nitrate anions, also forming layered structures. energetic-materials.org.cn The specific arrangement and dimensionality of the supramolecular assembly are influenced by the nature of the anion used. acs.org

The study of a hydrated form of the isomeric 1H-1,2,4-triazole-3,5-diamine (DATA) further illustrates the principles of supramolecular assembly in these systems. In the crystal structure of DATA monohydrate, the water molecules are integral to the formation of a three-dimensional hydrogen-bonding network. iucr.orgnih.gov Hirshfeld surface analysis of this structure revealed that a significant portion of the intermolecular interactions are due to H···O contacts involving the water molecules. iucr.org This highlights the versatility of diaminotriazoles in forming diverse supramolecular architectures through the interplay of various non-covalent interactions.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries

The 1,2,4-triazole (B32235) scaffold has proven to be a remarkably versatile building block in both medicinal chemistry and materials science. Its unique structural features, including hydrogen bonding capacity, dipole character, and rigidity, allow it to interact with biological receptors with high affinity. nih.gov This has led to the development of a wide array of clinically significant drugs.

Key therapeutic contributions include:

Antifungal Agents: Compounds like fluconazole (B54011) and itraconazole (B105839) are cornerstones in treating fungal infections. nih.govmdpi.com

Anticancer Agents: Aromatase inhibitors such as anastrozole (B1683761) and letrozole, which feature the 1,2,4-triazole core, are critical in hormone-dependent breast cancer therapy. nih.govmdpi.com

Other Pharmacological Activities: The triazole nucleus is integral to drugs with antiviral, anticonvulsant, and anti-inflammatory properties. mdpi.comnih.govnih.gov